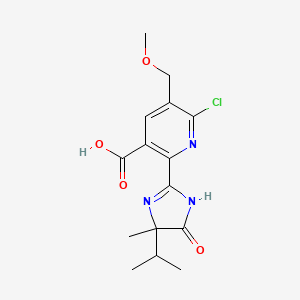

alpha-Chloro Imazamox

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Chloro Imazamox is a derivative of Imazamox, a herbicide belonging to the imidazolinone family. It is primarily used for controlling a wide range of weeds in various crops. The compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Chloro Imazamox involves several steps, starting with the preparation of the imidazolinone core. This is typically achieved through a condensation reaction between an appropriate amine and a carboxylic acid derivative. The chlorination step is then carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through crystallization or chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions

Alpha-Chloro Imazamox undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, which can have different biological activities and applications .

科学研究应用

Alpha-Chloro Imazamox has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other imidazolinone derivatives.

Medicine: Research is ongoing to investigate its potential as a lead compound for developing new pharmaceuticals.

Industry: It is used in the formulation of herbicides for agricultural applications.

作用机制

Alpha-Chloro Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By blocking AHAS, this compound disrupts protein synthesis, leading to the death of susceptible plants . The compound is absorbed by roots and foliage and translocated to the growing points, where it exerts its inhibitory effects .

相似化合物的比较

Similar Compounds

Imazethapyr: Another imidazolinone herbicide with a similar mode of action.

Imazapic: Known for its use in controlling a broad spectrum of weeds.

Imazapyr: Effective against both annual and perennial weeds.

Uniqueness

Alpha-Chloro Imazamox is unique due to its specific substitution pattern, which enhances its selectivity and efficacy compared to other imidazolinone herbicides. Its chlorinated structure allows for better control over its reactivity and biological activity, making it a valuable compound in both research and agricultural applications .

生物活性

Introduction

Alpha-Chloro Imazamox is a derivative of imazamox, a chiral herbicide belonging to the imidazolinone class. It is primarily used for controlling a wide range of weeds in crops such as cereals and oilseeds. Understanding its biological activity is crucial for its effective application in agriculture and for assessing its environmental impact.

This compound functions by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death. The compound exhibits enantioselectivity, meaning that its two enantiomers may have different levels of herbicidal activity and efficacy .

Resistance Mechanisms

Resistance to imazamox, including this compound, has been documented in various weed biotypes. The primary mechanism involves mutations in the ALS gene, which reduce the binding affinity of the herbicide to its target site. For example, a Ser653Asn mutation was identified in resistant biotypes, requiring significantly higher concentrations of the herbicide to achieve the same level of enzyme inhibition as susceptible biotypes .

Table 1: ALS Inhibition Concentrations

| Biotype | I50 (µM) | Resistance Factor (RF) |

|---|---|---|

| Susceptible (S) | 33.7 | 1 |

| Resistant (R) | 538.4 | 16 |

This table illustrates the dramatic difference in sensitivity between susceptible and resistant biotypes, highlighting the challenges in managing resistant weed populations.

Biological Activity Studies

Research has shown that this compound exhibits significant phytotoxicity across various soil types and conditions. A study conducted on four different soils in Central Italy assessed its biological activity and persistence. The results indicated that this compound remained active for extended periods, effectively controlling weed populations while also demonstrating variable degradation rates depending on soil composition .

Case Study: Phytotoxicity Duration

In a controlled experiment, the duration of phytotoxicity was monitored after application of this compound. The findings revealed that:

- Initial Effects : Significant inhibition of photosynthesis and growth was observed within the first week.

- Recovery : Plants exhibited recovery signs after two weeks, indicating potential detoxification mechanisms at play .

Interaction with Biostimulants

Recent studies have explored the interaction between this compound and biostimulants like Terra-Sorb®. These studies demonstrated that combining biostimulants with imazamox can mitigate some phytotoxic effects by enhancing plant growth and increasing ALS activity. This suggests that biostimulants may play a role in improving crop tolerance to herbicides .

Table 2: Effects of Biostimulant Application

| Treatment | ALS Activity (nmol acetoin mg⁻¹ protein h⁻¹) | Growth Response |

|---|---|---|

| Imazamox Alone | Low (213.4 ± 17.2) | Stunted Growth |

| Imazamox + Terra-Sorb® | High (increased) | Improved Growth |

属性

IUPAC Name |

6-chloro-5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4/c1-7(2)15(3)14(22)18-12(19-15)10-9(13(20)21)5-8(6-23-4)11(16)17-10/h5,7H,6H2,1-4H3,(H,20,21)(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEJPVFVMUHVDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C(=N2)Cl)COC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。